2-(2-Chloro-3-methylphenyl)acetonitrile
Overview
Description
2-(2-Chloro-3-methylphenyl)acetonitrile is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photolysis and Reactivity in Solution
The absorption spectrum, fluorescence, and kinetics of di(p-methylphenyl)methylene, related to the chemical family of 2-(2-Chloro-3-methylphenyl)acetonitrile, have been examined using laser photolysis techniques. This study highlights the reactivity of excited carbene in acetonitrile, indicating potential applications in photochemical reactions and kinetics studies (Johnston & Scaiano, 1985).
Chromatographic Systems
Research on liquid-liquid partition chromatography using acetonitrile as a stationary phase demonstrates its utility in separation sciences, particularly for partition chromatographic systems. This application is significant for the separation of various chemical compounds, including those related to this compound (Corbin, Schwartz, & Keeney, 1960).
Solubility and Solution Properties
The solubility of 3-chloro-N-phenylphthalimide in various solvents, including acetonitrile, has been studied, providing fundamental data for manufacturing and separation processes of chemicals similar to this compound. This research aids in understanding the dissolution process and solution properties of related compounds (Du et al., 2016).
Catalysis in Pharmaceutical Applications
A study on potassium-modified La-Mg mixed oxide as a catalyst for mono-methylation of phenylacetonitrile with dimethyl carbonate is relevant for pharmaceutical applications. This research shows the potential of using related catalysts for the production of mono-methylated products of phenylacetonitrile, a compound similar to this compound (Molleti & Yadav, 2017).
Analytical Chemistry and Biocide Analysis
In analytical chemistry, pressurized liquid extraction with acetonitrile has been used for the recovery of chlorophenols in leather, showcasing the chemical's role in analytical methodologies and biocide analysis. This application is crucial for understanding the detection and analysis of biocides related to this compound (Favaro et al., 2008).
Properties
IUPAC Name |
2-(2-chloro-3-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-6-11)9(7)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHAQCHUICRIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.